2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone is a complex organic compound with significant potential in medicinal chemistry. It incorporates multiple pharmacologically relevant moieties, including an indole structure and a triazolopyridine derivative, which contribute to its biological activity. This compound is classified under indole derivatives and triazolo-pyridine compounds, both of which are known for their diverse therapeutic applications.
The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone typically involves several key synthetic steps:
The reactions typically require careful control of temperature and reaction time to optimize yield and purity. Solvents like dimethylformamide or dimethyl sulfoxide are commonly used in these multi-step syntheses to facilitate reactions and improve solubility.
The molecular formula of 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone is C21H20BrN5O. It features:
Property | Value |
---|---|
Molecular Weight | 420.32 g/mol |
IUPAC Name | 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone |
InChI | InChI=1S/C21H20BrN5O/c22-17(18)14-12(15)11(16)13(18)19(24)20(25)21(23)10(9)8(7)6(5)4(3)2/h4–6,8–10H,2–3H2 |
InChI Key | HJZKQUDJXKZLQW-UHFFFAOYSA-N |
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound generally require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for 2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone is not fully elucidated but is believed to involve interactions with specific biological targets:
The compound exhibits typical characteristics of organic compounds including:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
Stability | Stable under normal laboratory conditions |
2-(5-bromo-1H-indol-1-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone has several potential applications in scientific research:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: